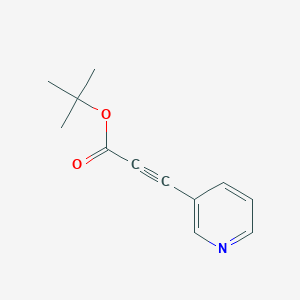
1-Ethylcyclooctyl cyanide
Übersicht
Beschreibung
1-Ethylcyclooctyl cyanide is a chemical compound that is not widely discussed in the literature. It is likely to be a liquid, given its structure and the properties of similar compounds. Cyanide compounds, such as this compound, are known for their use in various industries including mining, galvanic, and chemical industries .
Chemical Reactions Analysis
Cyanide compounds, including this compound, are known to participate in various chemical reactions. For instance, cyanide ions can undergo nucleophilic substitution reactions with halogenoalkanes . Cyanide is also known to react with various other compounds, leading to a wide range of products .Wissenschaftliche Forschungsanwendungen
Role in Ethylene Biosynthesis and Plant Stress
1-Ethylcyclooctyl cyanide is closely related to cyanide, a compound that plays a significant role in plant biology, particularly in the biosynthesis of ethylene. In plants, cyanide is produced during the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) catalyzed by ACC oxidase. It has been suggested that cyanide accumulation, derived from ethylene biosynthesis, is implicated in the induction of phytotoxicity in sensitive plants. Additionally, studies have observed increases in cyanide levels during the formation of necrotic lesions in tobacco mosaic virus-infected tobacco leaves, indicating a possible role for cyanide in inducing cell death under stress conditions which coincide with a strong stimulation of ethylene biosynthesis (Grossmann, 1996).
Cyanide in Ethylene Synthesis Regulation
In Arabidopsis thaliana, research has shown that cyanide plays a role in regulating ethylene production. The study found that the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase gene, ACS6, is rapidly activated in response to cyanide treatment. This suggests a relationship between cyanide production during ethylene synthesis and the molecular control of ethylene synthesis, where cyanide may play an active role in ethylene regulation under conditions where rapid cyanide accumulation occurs (Smith & Arteca, 2000).
Ethylene Inhibition and Preservation of Produce
1-Methylcyclopropene (1-MCP), a compound structurally similar to this compound, has been extensively researched for its role in inhibiting ethylene perception, with significant implications for extending the shelf life of fruits and vegetables. Its commercial adoption for apple preservation and potential for other produce highlights the importance of ethylene inhibitors derived from similar chemical structures (Watkins, 2006).
Cyanide Detection and Environmental Implications
Research has also been conducted on the development of compounds for the colorimetric detection of cyanide, which is relevant for environmental monitoring and safety. Compounds such as chromogenic oxazines have been designed to detect cyanide in water, showing the importance of these chemical studies in creating practical strategies for monitoring toxic anions in aqueous environments (Tomasulo et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethylcyclooctane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASUTVFGIKANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

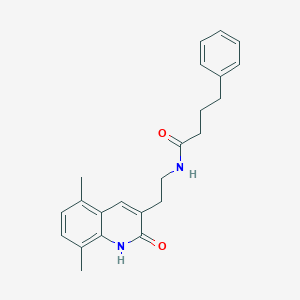

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
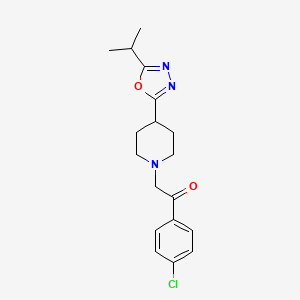
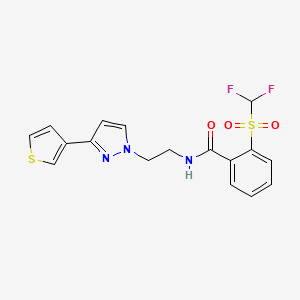
![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-2-oxoindoline-5-sulfonamide](/img/structure/B2650969.png)

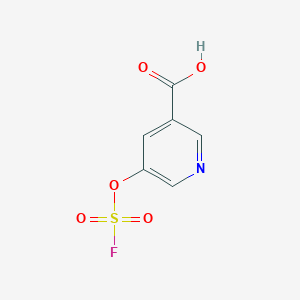
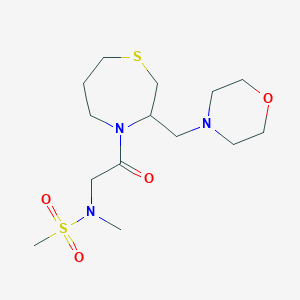
![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)
